3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid

Physicochemical property Lipophilicity Medicinal chemistry

This arylpiperazine carboxylic acid (C₁₄H₂₀N₂O₂, MW 248.32, XLogP3=-0.6, TPSA=43.8 Ų) is a privileged scaffold for CNS drug discovery targeting GPCRs (5-HT₁A, MC₄, dopamine). The 4-methylphenyl group provides optimal lipophilicity for BBB penetration, distinguishing it from unsubstituted, 4-chlorophenyl, and 4-methoxyphenyl analogs that exhibit divergent potency and selectivity. The propanoic acid handle enables rapid amide coupling or esterification for focused library synthesis. Essential for reproducible SAR in antiprion, MC₄ agonist, and neuropharmacological programs.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 500294-65-5
Cat. No. B2440812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid
CAS500294-65-5
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)O
InChIInChI=1S/C14H20N2O2/c1-12-2-4-13(5-3-12)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18)
InChIKeyQUXRKWAOWRUPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid (CAS 500294-65-5): Procurement-Ready Piperazine Building Block for Medicinal Chemistry


3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid (CAS 500294-65-5), also referred to as 3-[4-(p-tolyl)piperazin-1-yl]propanoic acid, is a heterocyclic organic compound belonging to the arylpiperazine carboxylic acid family. Its structure comprises a piperazine ring N-substituted with a 4-methylphenyl (p-tolyl) group and an ethyl-linked propanoic acid side chain, yielding a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol [1]. Computed physicochemical properties include an XLogP3-AA value of -0.6 and a topological polar surface area (TPSA) of 43.8 Ų [1]. This compound is commercially available as a research-grade chemical with a minimum purity specification of 95% . As an arylpiperazine derivative featuring a carboxylic acid handle, it serves as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly in central nervous system (CNS) drug discovery programs targeting G-protein coupled receptors (GPCRs), ion channels, and other neuropharmacological modalities [2].

Why Generic Substitution of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid with Unsubstituted or Alternative Aryl Analogs is Not Advisable


The arylpiperazine scaffold is a privileged pharmacophore in CNS drug discovery, yet subtle modifications to the aryl substituent profoundly alter physicochemical, pharmacokinetic, and pharmacodynamic profiles [1]. Direct replacement of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid (CAS 500294-65-5) with its unsubstituted phenyl analog (CAS 124078-87-1), 4-chlorophenyl analog (CAS 732298-42-9), or 4-methoxyphenyl analog (CAS 883546-69-8) without rigorous validation introduces significant risk. Each substituent imparts distinct electronic, steric, and lipophilic characteristics that dictate molecular recognition at target receptors (e.g., 5-HT1A, MC4, dopaminergic), membrane permeability, metabolic stability, and overall drug-likeness [2]. The 4-methyl group of the target compound provides a specific balance of lipophilicity (XLogP3 = -0.6) that distinguishes it from both the less lipophilic phenyl analog (XLogP3 ≈ -1.1) and the more lipophilic 4-chlorophenyl analog [3]. In structure-activity relationship (SAR) campaigns across diverse biological targets—including antiprion activity, MC4 receptor agonism, and cytotoxicity against prostate cancer cell lines—arylpiperazine derivatives with varying substituents exhibit divergent potency and selectivity profiles that cannot be extrapolated across analogs [1][4]. Consequently, utilizing the precise 4-methylphenyl-substituted compound is essential for ensuring reproducibility of synthetic intermediates and maintaining fidelity to established SAR trends.

Quantitative Differentiation Evidence for 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid (CAS 500294-65-5) Versus Closest Analogs


XLogP3 Lipophilicity Profile of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid Compared to Unsubstituted Phenyl Analog

The 4-methyl substitution on the aryl ring of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid (CAS 500294-65-5) confers a computed XLogP3-AA value of -0.6, reflecting a specific degree of lipophilicity that is intermediate between the more polar unsubstituted phenyl analog and the more lipophilic halogenated derivatives [1]. This quantitative difference directly impacts membrane permeability and CNS penetration potential in arylpiperazine series, as lipophilicity is a critical determinant of blood-brain barrier (BBB) permeation for CNS-targeted compounds [2].

Physicochemical property Lipophilicity Medicinal chemistry

Molecular Weight and Topological Polar Surface Area (TPSA) Comparison of 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid with 4-Methoxyphenyl Analog

3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid (MW = 248.32 g/mol, TPSA = 43.8 Ų) [1] possesses a lower molecular weight and identical TPSA compared to the 4-methoxyphenyl analog (CAS 883546-69-8; MW = 264.32 g/mol, TPSA = 52.6 Ų due to the additional oxygen atom) [2]. Both compounds fall within Lipinski's Rule of Five space (MW < 500, TPSA < 140 Ų), but the target compound's lower molecular weight and smaller TPSA may offer advantages in ligand efficiency metrics during lead optimization campaigns [3].

Physicochemical property Drug-likeness Lead optimization

Class-Level Evidence: Arylpiperazine MC4 Receptor Agonism and the Impact of Aryl Substituents on Potency and Selectivity

A systematic SAR study of aryl piperazine melanocortin MC4 receptor agonists demonstrated that the nature of the aryl substituent directly influences both potency (EC50) and receptor subtype selectivity [1]. Incorporation of substituted phenyl piperazine privileged structures into a known MC4-specific dipeptoid consensus sequence yielded a series of potent agonists with EC50 values as low as 24 nM in cAMP functional assays [1]. While 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid was not directly tested in this study, the SAR trends indicate that 4-substituents modulate receptor binding affinity and functional activity [1]. The 4-methyl group represents a specific hydrophobic and electronic perturbation that cannot be assumed equivalent to hydrogen, chlorine, or methoxy substitutions [2].

Melanocortin receptors MC4R Obesity CNS pharmacology

Class-Level Evidence: Arylpiperazine Derivatives as Brain-Penetrant Antiprion Compounds

In a discovery and preliminary SAR study of arylpiperazines as novel antiprion compounds, several derivatives displayed moderate activity with EC50 values in the micromolar range (e.g., compounds 1, 7, 13, and 19) [1]. The study identified arylpiperazines as a promising scaffold for developing brain-penetrant therapeutics targeting prion diseases, with SAR analysis revealing that specific aryl substituents modulate both potency and drug-likeness [1]. The 4-methylphenyl moiety represents one of several aryl variations explored within this chemotype, and its inclusion in 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid provides a defined starting point for further optimization of antiprion activity [2].

Antiprion activity Neurodegenerative diseases Blood-brain barrier penetration

Recommended Application Scenarios for 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid (CAS 500294-65-5) Based on Differentiated Evidence


Synthetic Intermediate for CNS-Targeted GPCR Ligand Libraries

Given its arylpiperazine scaffold and carboxylic acid handle, 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid (CAS 500294-65-5) is ideally suited as a versatile building block for constructing focused libraries targeting CNS GPCRs, including melanocortin (MC4), serotonin (5-HT1A), and dopamine receptors [1][2]. The 4-methylphenyl substituent provides a defined lipophilicity (XLogP3 = -0.6) that is favorable for BBB penetration, distinguishing it from both unsubstituted phenyl and halogenated analogs [3]. The propanoic acid moiety enables straightforward amide coupling or esterification to introduce diverse pharmacophores, facilitating rapid SAR exploration around the arylpiperazine core.

Starting Material for Lead Optimization in Antiprion and Neurodegenerative Disease Programs

Arylpiperazines have demonstrated moderate antiprion activity with EC50 values in the micromolar range and favorable brain penetrance [4]. 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid offers a pre-functionalized scaffold with a 4-methylphenyl group that can be elaborated to improve potency and drug-like properties. Its lower molecular weight (248.32 g/mol) compared to the 4-methoxyphenyl analog (264.32 g/mol) provides an advantage in ligand efficiency metrics during hit-to-lead optimization [3][5]. Researchers investigating prion diseases, Creutzfeldt-Jakob disease, or other neurodegenerative conditions can utilize this compound as a defined starting point for synthesizing and evaluating novel antiprion agents [4].

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CNS Receptors

With a molecular weight of 248.32 g/mol and a topological polar surface area of 43.8 Ų, 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid falls well within the acceptable range for fragment-sized molecules (typically MW < 300) [3]. Its carboxylic acid functionality allows for direct biophysical screening (e.g., SPR, NMR, X-ray crystallography) against protein targets, while providing a synthetic vector for fragment growing or linking strategies . The specific 4-methylphenyl substitution offers a differentiated chemical starting point compared to other arylpiperazine fragments, enabling exploration of hydrophobic pockets and π-stacking interactions with target proteins [2].

Quote Request

Request a Quote for 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.